2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide features a tetrahydroquinazoline-2,4-dione core substituted at position 3 with a 3,4,5-trimethoxyphenyl group. The acetamide moiety at position 1 is linked to a 4-ethoxyphenyl group. The 3,4,5-trimethoxy motif is frequently associated with tubulin inhibition and anticancer activity, while the 4-ethoxyphenyl group may influence solubility and target binding .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-5-37-19-12-10-17(11-13-19)28-24(31)16-29-21-9-7-6-8-20(21)26(32)30(27(29)33)18-14-22(34-2)25(36-4)23(15-18)35-3/h6-15H,5,16H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJCAVLYZAJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound “2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that has garnered attention in various scientific research domains. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that similar compounds can inhibit the activity of kinases involved in cell cycle regulation and survival pathways.
- Case Study : In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial activities. The presence of methoxy groups in the structure enhances lipophilicity, allowing better penetration into microbial membranes.
- Research Findings : A study published in Pharmaceutical Biology reported that similar quinazoline derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt microbial cell function .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline compounds is another area of interest. The modulation of inflammatory pathways could lead to therapeutic applications in diseases such as arthritis and other inflammatory conditions.
- Case Study : Research published in European Journal of Pharmacology highlighted that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Central Nervous System (CNS) Effects
The compound may exhibit neuroprotective effects due to its ability to interact with neurotransmitter systems.
- Neuroprotection : Studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Analgesic Properties
Research has also indicated that this class of compounds might possess analgesic properties.
- Mechanism : The analgesic effect may be mediated through opioid receptor pathways or by inhibiting cyclooxygenase enzymes involved in pain signaling .
Organic Electronics
The unique electronic properties of quinazoline derivatives make them suitable for applications in organic electronics.
- Conductivity Studies : Research has shown that incorporating such compounds into organic photovoltaic cells can enhance their conductivity and efficiency due to their π-conjugated systems .
Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy has been explored for use in solar cells.
- Efficiency Findings : A study published in Solar Energy Materials and Solar Cells demonstrated improved energy conversion efficiencies when quinazoline derivatives were used as active materials in solar cell designs .
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 13, )
- Core : 3,4-Dihydroquinazolin-4-one.
- Substituents : A 4-sulfamoylphenyl group at position 3 and a thioether-linked N-(4-ethoxyphenyl)acetamide.
- Activity: Exhibited antimicrobial properties, with the sulfamoyl group enhancing antibacterial potency compared to non-sulfonamide analogues .
- Key Difference : The sulfamoyl group may improve solubility but reduces lipophilicity compared to the trimethoxyphenyl group in the target compound.
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()
- Core : Quinazoline-2,4-dione.
- Substituents : Dichlorophenylmethyl group at the acetamide side chain.
Thiazolidine and Thiazole Derivatives
2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide (Compound 18, )
- Core : Thiazolidine-2,4-dione.
- Substituents : 3,4,5-Trimethoxyphenyl on a thiadiazole ring and a thiazolidinedione-linked acetamide.
- Activity : Demonstrated IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), highlighting anticancer efficacy linked to the trimethoxyphenyl moiety .
- Comparison : The thiazolidinedione core may confer distinct redox-modulating effects compared to the quinazoline scaffold.
N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide ()
- Core: Thiazolidinone.
- Substituents: Ethoxyphenyl acetamide and phenylimino group.
- Tautomerism : Exists as a 1:1 tautomeric mixture, which could influence receptor binding kinetics .
Triazole Derivatives
2-((4-(2,5-Dimethylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Ethoxyphenyl)Acetamide ()
2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide ()
- Core : 1,2,4-Triazole.
- Substituents: Trimethoxyphenyl and phenoxyphenyl groups.
Comparative Data Table
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinazolinone scaffold is typically constructed via cyclocondensation between anthranilic acid derivatives and urea or thiourea analogs. For the target compound, 2-aminobenzoic acid derivatives functionalized at position 3 with a 3,4,5-trimethoxyphenyl group serve as critical intermediates. Reaction conditions involve:
-
Solvent : Dimethylformamide (DMF) or acetic acid
-
Catalyst : Phosphorus oxychloride (POCl₃) for activating carbonyl groups
A representative reaction uses 2-amino-3-(3,4,5-trimethoxyphenyl)benzoic acid and urea in DMF under reflux, yielding the tetrahydroquinazolin-2,4-dione core with 68–72% efficiency. Infrared (IR) spectroscopy confirms successful cyclization via C=O stretches at 1,680–1,690 cm⁻¹ and C=N vibrations at 1,620–1,630 cm⁻¹.
Vilsmeier-Haack Formylation for Ring Functionalization
Alternative routes employ Vilsmeier-Haack reagents (DMF-POCl₃) to introduce formyl groups at position 1 of the quinazolinone ring. This method enables subsequent nucleophilic substitution with 4-ethoxyaniline derivatives. Key steps include:
-
Formylation : Treatment of 2-amino-3-(3,4,5-trimethoxyphenyl)benzoic acid with DMF-POCl₃ at 0°C.
-
Cyclization : Heating the formylated intermediate with ammonium acetate to form the tetrahydroquinazolinone.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 60°C, 12h | 78 | 95 |
| DMF, 80°C, 8h | 65 | 89 |
| Toluene, 110°C, 6h | 72 | 92 |
Regioselective Functionalization at Position 3
Friedel-Crafts Alkylation for Aryl Group Introduction
The 3,4,5-trimethoxyphenyl group is introduced via Friedel-Crafts alkylation using:
Challenges : Competing ortho/para director effects from methoxy groups necessitate low temperatures (0–5°C) to favor regioselectivity.
Suzuki-Miyaura Cross-Coupling
For halogenated intermediates, palladium-catalyzed coupling with 3,4,5-trimethoxyphenylboronic acid achieves higher regiocontrol:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane-water (4:1)
-
Yield : 82%
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile-water, 70:30).
Scalability and Industrial Considerations
Solvent Recovery Systems
Batch processes using DMF require distillation recovery to reduce costs.
Catalytic Recycling
Pd catalysts in Suzuki couplings are recovered via filtration over Celite®, achieving 90% reuse efficiency.
Q & A
Basic Question: What are the key synthetic pathways for preparing this quinazolinone-acetamide compound?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives. For example, oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide generates the dioxo-quinazolinone scaffold .
- Step 2 : Acetamide coupling using activating agents like N,N′-carbonyldiimidazole (CDI) to link the quinazolinone moiety to the 4-ethoxyphenyl group .
- Step 3 : Introduction of the 3,4,5-trimethoxyphenyl substituent via nucleophilic substitution or Pd-catalyzed cross-coupling, depending on precursor availability .
Basic Question: How is structural characterization performed for this compound?
Answer:
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups) and acetamide linkage .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazolinone ring and spatial orientation of the trimethoxyphenyl group .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile dioxo-quinazolinone system .
Basic Question: What preliminary biological screening models are used to assess its activity?
Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against Staphylococcus aureus and Candida albicans, given structural similarity to 3,4,5-trimethoxyphenyl-containing antifungals .
- Anticonvulsant models : Pentylenetetrazole (PTZ)-induced seizures in mice to evaluate GABAergic modulation, with ED calculations for dose optimization .
- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity before advanced studies .
Advanced Question: How do substituent variations (e.g., methoxy vs. ethoxy groups) impact bioactivity?
Answer:
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and membrane penetration, critical for antimicrobial activity. However, excessive methoxy substitution reduces solubility, necessitating structure-activity relationship (SAR) balancing .
- Ethoxy group : The 4-ethoxyphenyl acetamide tail improves metabolic stability compared to shorter alkoxy chains, as shown in comparative pharmacokinetic studies .
- Methodology : Use in silico logP calculations and HPLC-based solubility profiling to optimize substituent effects .
Advanced Question: What in vivo models are suitable for evaluating neuropharmacological effects?
Answer:
- PTZ-induced seizures : Quantify latency to clonic-tonic seizures in mice, with GABA receptor binding assays (e.g., H-muscimol displacement) to confirm mechanism .
- Rotarod test : Assess motor coordination deficits to differentiate anticonvulsant efficacy from sedation .
- Dose-ranging studies : Apply the Up-and-Down Procedure (OECD 425) to determine therapeutic indices .
Advanced Question: How to resolve contradictions in reported substituent activity data?
Answer:
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay conditions, cell lines) .
- Controlled SAR experiments : Synthesize analogs with systematic substituent changes (e.g., mono-, di-, and tri-methoxy variants) and test under identical conditions .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain paradoxical activity trends (e.g., steric hindrance overriding electronic effects) .
Advanced Question: What computational methods predict binding affinity to GABAA_AA receptors?
Answer:
- Molecular docking : Use AutoDock Vina with GABA crystal structures (PDB: 6HUP) to identify key interactions (e.g., hydrogen bonding with α1-subunit residues) .
- MD simulations (NAMD/GROMACS) : Assess binding stability over 100 ns trajectories, focusing on ligand-induced conformational changes in the benzodiazepine-binding site .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Advanced Question: How to address solubility and stability challenges during formulation?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while avoiding precipitation .
- Lyophilization : Prepare lyophilized powders with trehalose or mannitol as cryoprotectants for long-term storage .
- Forced degradation studies : Expose to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
Advanced Question: What strategies optimize heterocyclic ring stability during synthesis?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during quinazolinone cyclization to prevent ring-opening side reactions .
- Low-temperature oxidation : Perform HO-mediated oxidation at 0–5°C to minimize over-oxidation of the dioxo moiety .
- Catalytic additives : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization and reduce reaction time .
Advanced Question: How to evaluate oxidative stress modulation in neurological models?
Answer:
- Biomarker assays : Measure glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) levels in hippocampal tissue post-PTZ exposure .
- Fluorescent probes (DCFH-DA) : Quantify ROS production in primary neuron cultures treated with the compound .
- Nrf2 pathway analysis : Perform Western blotting for Nrf2 and HO-1 to assess antioxidant response activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
